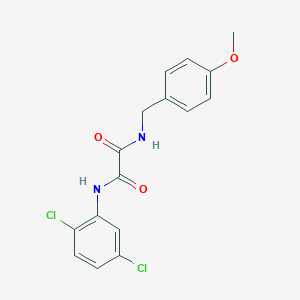![molecular formula C20H16N4O2S2 B4387276 N-(4-methoxyphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide](/img/structure/B4387276.png)
N-(4-methoxyphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide
描述
N-(4-methoxyphenyl)-2-{[5-(2-quinolinyl)-1,3,4-thiadiazol-2-yl]thio}acetamide, commonly known as MQT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MQT belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. MQT is a promising candidate for drug development due to its unique chemical structure and pharmacological properties.
作用机制
The mechanism of action of MQT is not fully understood. However, studies have shown that MQT inhibits the activity of certain enzymes and proteins that are involved in cancer cell growth and inflammation. MQT has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a key role in cancer cell invasion and metastasis. MQT has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a protein that plays a key role in inflammation.
Biochemical and Physiological Effects:
MQT has been shown to have a variety of biochemical and physiological effects. Studies have shown that MQT can induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and inhibit angiogenesis (the formation of new blood vessels). MQT has also been shown to reduce inflammation and oxidative stress in animal models of disease.
实验室实验的优点和局限性
One advantage of using MQT in lab experiments is its broad range of biological activities. MQT has been shown to have anti-cancer, anti-inflammatory, and anti-microbial properties, making it a versatile compound for research. Another advantage of using MQT is its relatively low toxicity, which makes it a safer alternative to other compounds that may have harmful side effects. However, one limitation of using MQT in lab experiments is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on MQT. One area of research is the development of MQT-based drugs for cancer therapy. Studies have shown that MQT has potent anti-cancer activity, and further research is needed to optimize its pharmacokinetics and toxicity profiles. Another area of research is the development of MQT-based drugs for inflammatory disorders. MQT has been shown to have anti-inflammatory effects, and further research is needed to determine its efficacy in animal models of disease. Additionally, research is needed to further elucidate the mechanism of action of MQT and to identify its molecular targets.
科学研究应用
MQT has been extensively studied for its potential therapeutic applications. Studies have shown that MQT exhibits a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. MQT has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. MQT has also been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory disorders.
属性
IUPAC Name |
N-(4-methoxyphenyl)-2-[(5-quinolin-2-yl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c1-26-15-9-7-14(8-10-15)21-18(25)12-27-20-24-23-19(28-20)17-11-6-13-4-2-3-5-16(13)22-17/h2-11H,12H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDFHOPTXPLAYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)C3=NC4=CC=CC=C4C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]methanesulfonamide](/img/structure/B4387197.png)
![7-(3-chlorophenyl)-2-[(3-isopropoxypropyl)amino]-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B4387215.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4387226.png)

![N~2~-(3,5-dimethylphenyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-methylglycinamide](/img/structure/B4387229.png)
![3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387231.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4387234.png)
![4-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4387240.png)
![2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4387242.png)
![ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4387250.png)
![N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B4387256.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide](/img/structure/B4387258.png)

![4-{[(3-chlorobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387288.png)